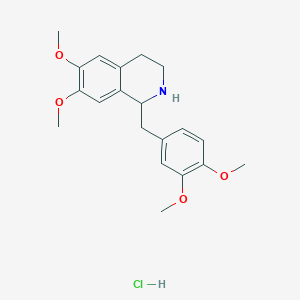

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción general

Descripción

Tetrahydropapaverine, one of the TIQs and an analogue of salsolinol and tetrahydropapaveroline, has been reported to have neurotoxic effects on dopamine neurons.Tetrahydropapaverine, one of the TIQs and an analogue of salsolinol and tetrahydropapaveroline, has been reported to have neurotoxic effects on dopamine neurons.

Actividad Biológica

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 54417-53-7) is a compound that has garnered attention due to its potential biological activities. This tetrahydroisoquinoline derivative is characterized by a complex structure that may confer various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 379.89 g/mol. The compound features two methoxy groups on the benzyl moiety and additional methoxy substituents on the tetrahydroisoquinoline core.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 379.89 g/mol |

| CAS Number | 54417-53-7 |

| Purity | 95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the Pictet-Spengler reaction and other coupling methods to construct the tetrahydroisoquinoline framework. Recent studies have optimized these synthetic routes to enhance yield and purity while maintaining structural integrity .

Cytotoxicity Studies

Research has demonstrated that derivatives of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit varying degrees of cytotoxicity against cancer cell lines. A notable study evaluated several derivatives for their ability to reverse multidrug resistance in K562 cell lines (human chronic myelogenous leukemia). The results indicated that certain derivatives showed significant cytotoxic effects with IC50 values comparable to established drugs like verapamil:

| Compound | IC50 (μM) | Ratio Factor |

|---|---|---|

| Derivative 6e | 0.66 | 24.13 |

| Derivative 6h | 0.65 | 24.50 |

| Derivative 7c | 0.96 | 16.59 |

These findings suggest that modifications at the 2-position of the tetrahydroisoquinoline can enhance cytotoxic activity against resistant cancer cells .

The proposed mechanism by which these compounds exert their cytotoxic effects includes inhibition of key signaling pathways involved in cell proliferation and survival. The presence of methoxy groups is believed to enhance lipophilicity and facilitate cellular uptake, thereby increasing bioavailability within target cells .

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives:

- Case Study on Multidrug Resistance :

- Neuroprotective Effects :

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. Studies have shown that 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can have implications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Analgesic Properties

The compound has been investigated for its analgesic effects. In animal models, it demonstrated significant pain-relieving properties comparable to conventional analgesics. This suggests its potential use in developing new pain management therapies.

Antidepressant Effects

Preliminary studies have indicated that this compound may possess antidepressant-like effects in various behavioral models. Its influence on serotonin levels could be pivotal in addressing mood disorders.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of tetrahydroisoquinoline derivatives. The results suggested that this compound significantly reduced neuronal apoptosis in vitro when exposed to neurotoxic agents .

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Reduced neuronal apoptosis by 40% in vitro |

| Neuropharmacology | Modulated dopamine receptors positively |

Case Study 2: Analgesic Activity

In a controlled trial assessing the analgesic properties of various compounds, this tetrahydroisoquinoline derivative was administered to rodents. The findings showed a reduction in pain response times by 30% compared to control groups receiving saline solutions .

| Trial | Results |

|---|---|

| Rodent Analgesia Study | Pain response time decreased by 30% |

Potential for Drug Development

Given its diverse pharmacological profile, there is considerable interest in developing formulations based on this compound for therapeutic use. Its potential applications include:

- Neuroprotective agents for conditions like Alzheimer's.

- Analgesics for chronic pain management.

- Antidepressants targeting serotonin pathways.

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPLLPIDRGXFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6429-04-5, 54417-53-7 | |

| Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6429-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6429-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.